Fmoc-N,N-dimethyl-L-Glutamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-24(2)20(25)12-11-19(21(26)27)23-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,28)(H,26,27) |
InChI Key |
RSMCAOKIIZQPSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Elucidation of Synthetic Pathways and Derivatization Strategies for Fmoc N,n Dimethyl L Glutamine
Development of Primary Synthetic Routes for Fmoc-N,N-dimethyl-L-Glutamine
The synthesis of this compound requires a multi-step approach involving the strategic protection of the α-amino group followed by the specific methylation of the side-chain amide.
The initial step in the synthesis is the protection of the α-amino group of an L-glutamine precursor with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is critical as it prevents the α-amine from reacting in subsequent steps and allows for its selective deprotection under mild basic conditions, a hallmark of Fmoc-based solid-phase peptide synthesis (SPPS). chempep.compeptide.com
The most common reagent for this transformation is 9-fluorenylmethylchloroformate (Fmoc-Cl), although N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is also used. nih.govnih.gov The reaction is typically performed in a biphasic system of an organic solvent and an aqueous basic solution. Optimization of this step is crucial to maximize yield and minimize side reactions.
Key parameters for optimization include:
Base Selection : A weak base is used to neutralize the HCl byproduct. Sodium bicarbonate or sodium carbonate in an aqueous solution is common. The pH of the reaction is carefully controlled, typically around 9, as higher pH can lead to hydrolysis of the Fmoc-Cl reagent. conicet.gov.ar
Solvent System : A mixture of an organic solvent like dioxane, acetone, or acetonitrile (B52724) with water is used to dissolve both the amino acid and the Fmoc-Cl reagent.
Temperature Control : The reaction is often carried out at low temperatures (0-5 °C) to suppress side reactions.
A significant challenge with L-glutamine is its poor solubility in common organic solvents. peptide.com Furthermore, the unprotected side-chain amide can lead to side reactions, such as dehydration to form a nitrile during activation steps or cyclization to pyroglutamic acid, particularly under acidic conditions. acs.orgthermofisher.com To circumvent these issues, a common strategy involves using a side-chain protected glutamine derivative, such as Fmoc-Gln(Trt)-OH, where the trityl (Trt) group protects the side-chain amide. This protection enhances solubility in organic solvents like N,N-dimethylformamide (DMF) and prevents undesirable side reactions. peptide.com The Trt group is labile to the final trifluoroacetic acid (TFA) cleavage step in SPPS. thermofisher.com
| Parameter | Condition/Reagent | Rationale/Effect | Reference |
|---|---|---|---|
| Fmoc Reagent | Fmoc-Cl or Fmoc-OSu | Fmoc-Cl is common; Fmoc-OSu can offer milder reaction conditions. | nih.govnih.gov |
| Base | Borate Buffer (pH ~9.2) | Optimizes reaction yield while minimizing hydrolysis of the Fmoc reagent. | conicet.gov.ar |
| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Enhances solubility and reaction homogeneity. | |
| Temperature | -10°C to 0°C | Minimizes side reactions and potential racemization. | |
| Side-Chain Protection | Trityl (Trt) group for Gln | Improves solubility and prevents side-chain dehydration or cyclization. | peptide.comthermofisher.com |
The key transformation is the N,N-dimethylation of the glutamine side-chain (δ-amide). This must be achieved without affecting the α-amino Fmoc protecting group or the carboxylic acid. The general approach involves the deprotonation of the amide N-H followed by alkylation with a methylating agent.
The choice of methylating agent and reaction conditions is critical for a successful and high-yielding dimethylation.
Methylating Agents : Common agents for N-methylation include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). researchgate.net These are powerful electrophiles that readily react with the deprotonated amide. Methyl p-nitrobenzenesulfonate has also been reported for N-methylation in specific contexts. monash.edu
Base and Solvent : A strong, non-nucleophilic base is required to deprotonate the amide. Sodium hydride (NaH) is frequently used. The reaction is typically carried out in an anhydrous aprotic solvent such as DMF or tetrahydrofuran (B95107) (THF) to ensure the stability of the anionic intermediate and to dissolve the reactants.
Stoichiometry and Temperature : At least two equivalents of the base and methylating agent are required to achieve dimethylation. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation, and then allowed to warm to room temperature to drive the alkylation to completion.
One published method for N-methylation of amino acids on a solid support (using a 2-chlorotrityl resin) compares dimethyl sulfate and methyl iodide for the alkylation step, demonstrating the feasibility of these reagents in a controlled synthetic environment. researchgate.net
| Methylating Agent | Typical Base | Solvent | Key Characteristics | Reference |
|---|---|---|---|---|
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, THF | Highly reactive, volatile liquid. Iodide is a good leaving group. | researchgate.net |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydride (NaH) | DMF, THF | Less volatile but highly toxic and corrosive. Potent methylating agent. | researchgate.net |
| Methyl p-nitrobenzenesulfonate | Guanidinium bases (e.g., MTBD) | NMP | Used for selective N-methylation under specific basic conditions to avoid backbone methylation in peptides. | monash.edu |
Achieving regioselectivity is paramount; the methylation must occur exclusively at the δ-amide nitrogen. The synthetic strategy is designed to ensure this outcome. The α-amino group is already protected by the Fmoc group, which is stable to the strong basic conditions used for methylation. The carboxylic acid is typically protected as an ester (e.g., a methyl or benzyl (B1604629) ester) during solution-phase synthesis, or is attached to a solid support in SPPS, preventing its reaction.
Therefore, the unprotected side-chain amide is the most reactive site for deprotonation and subsequent alkylation. The process involves:
Starting with α-N-Fmoc-L-glutamic acid-γ-ester.
Amidation of the γ-ester to form the primary amide, Fmoc-Gln-OR.
N,N-dimethylation of the side-chain amide using a strong base and a methylating agent.
Deprotection of the C-terminal ester to yield the final product.
Alternatively, one can start with Fmoc-L-glutamic acid, protect the alpha-carboxyl group, and then perform the amidation and methylation on the side-chain carboxyl group. Yields are optimized by ensuring anhydrous conditions to prevent quenching of the base and the amide anion, using a sufficient excess of the methylating agent, and allowing for adequate reaction time.
This compound can be prepared using either solution-phase or solid-phase synthesis, each with distinct advantages and disadvantages. chempep.comiris-biotech.de
Solution-Phase Synthesis : This classical approach involves carrying out all reactions in solution. chempep.com It is highly suitable for large-scale production where the cost of solid supports would be prohibitive. However, it requires purification, often by column chromatography, after each synthetic step to remove excess reagents and byproducts, which can be time-consuming and lead to material loss. nih.gov
Solid-Phase Synthesis (SPPS) : In this method, the precursor molecule is attached to an insoluble polymer resin. creative-peptides.com Reagents are added in solution, and after the reaction, excess reagents and byproducts are simply washed away by filtration. iris-biotech.de This greatly simplifies purification and allows for the use of large excesses of reagents to drive reactions to completion, improving yields and reaction times. iris-biotech.de While SPPS is the dominant method for peptide synthesis, it can also be adapted to synthesize modified amino acids. researchgate.net For this compound, one could attach Fmoc-L-glutamic acid to a resin via its side chain, methylate the free α-amine, and then cleave the product from the resin. However, a more common application is the direct use of pre-synthesized this compound in a standard Fmoc-based SPPS workflow. chempep.com
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis | Reference |
|---|---|---|---|
| Scale | Well-suited for large-scale (gram to kilogram) synthesis. | Typically used for smaller scale (milligram to gram) synthesis; can be automated. | chempep.com |
| Purification | Requires purification (e.g., chromatography, crystallization) after each step. | Simplified purification by filtration and washing of the resin-bound product. | iris-biotech.denih.gov |
| Reaction Conditions | Monitoring reaction completion can be more direct (e.g., TLC, HPLC). | Can use large excess of reagents to drive reactions to completion. | iris-biotech.de |
| Overall Time/Labor | Can be more labor-intensive due to repeated purifications. | Faster cycle times and amenable to automation. | iris-biotech.de |
Mechanistic Investigations of Delta-Amide N,N-Dimethylation Strategies
Evaluation of Methylating Agents and Reaction Conditions
Advanced Chemical Modifications and Derivatization of this compound
The primary purpose of synthesizing this compound is its use as a building block in SPPS. Its "derivatization" is effectively its incorporation into a peptide sequence. N-methylation of amide bonds within a peptide backbone is a well-established strategy to enhance its pharmacological properties. nih.gov
By incorporating N,N-dimethyl-L-glutamine into a peptide, several key modifications are achieved:
Increased Proteolytic Stability : The N-methyl groups can sterically hinder the approach of proteases, slowing the degradation of the peptide in biological systems. monash.edu
Enhanced Membrane Permeability : The replacement of the amide N-H with N-CH₃ removes a hydrogen bond donor, which can increase the lipophilicity of the peptide and improve its ability to cross cell membranes. nih.gov
Conformational Constraint : The N-methyl groups can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and improving binding affinity to its target.
Research has shown that modification of the glutamine side chain, including N-methylation, can significantly impact binding interactions with protein targets. For example, in studies of phosphopeptides targeting the Stat3 SH2 domain, dimethylation of the glutamine side chain nitrogen was found to reduce binding affinity, highlighting the specific role of the amide protons in hydrogen bonding with the protein. nih.gov This demonstrates that this compound is a critical tool for structure-activity relationship (SAR) studies, allowing researchers to probe the importance of specific hydrogen bonding interactions at the glutamine side chain.
Synthesis of Stereoisomeric and Analogous Forms of Dimethylated Glutamine Derivatives
The synthesis of stereoisomers and analogs of dimethylated glutamine is crucial for probing structure-activity relationships in bioactive peptides. A notable example is the non-proteinogenic amino acid (2S,3S,4R)-3,4-dimethylglutamine, a key component of anti-HIV and antitumor cyclic depsipeptides like callipeltin A and papuamides A and B. nih.gov The requirement for an Fmoc-protected version for use in solid-phase peptide synthesis (SPPS) presented significant synthetic challenges, including the risk of epimerization under standard protection conditions. nih.gov
A successful pathway to N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine was developed starting from t-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate. nih.gov A critical challenge was the introduction of the Fmoc group. Standard procedures involving deprotection of a Boc-protected intermediate followed by reprotection with an Fmoc group led to a mixture of C-4 epimers. nih.gov To circumvent this, a multi-step strategy was devised.
The key steps of the synthesis involved:
Selective Deprotection: The Boc group was selectively removed from the lactam nitrogen in the presence of a t-butyl ester. nih.gov
Fmoc Protection: The lactam nitrogen was then protected with an Fmoc group. This was achieved by deprotonating the amide nitrogen with LHMDS at -78°C, followed by the addition of Fmoc-Cl, yielding the desired Fmoc-protected lactam in 76% isolated yield. nih.gov
Lanthanide-Catalyzed Transamidation: The final step was a novel lanthanide-catalyzed transamidation of the Fmoc-protected lactam. This ammonolysis reaction, using ammonia (B1221849) and dimethylaluminum chloride, was effectively catalyzed by lanthanide triflates such as Ytterbium (Yb) and Scandium (Sc), to open the lactam ring and form the glutamine derivative. nih.gov
Table 1: Key Synthetic Steps for N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine This table is interactive. You can sort and filter the data.
| Step | Description | Reagents | Yield | Reference |
|---|---|---|---|---|
| 1 | Fmoc Protection of Lactam | LHMDS, Fmoc-Cl | 76% | nih.gov |
| 2 | Lanthanide-Catalyzed Ammonolysis | NH₃, Me₂AlCl, Yb(OTf)₃ | - | nih.gov |
| Overall | 5-Step Synthesis | From t-butyl N-Boc-(2S,3S,4R)-3,4-dimethylpyroglutamate | 57% | nih.gov |
Furthermore, research into conformationally restricted glutamine analogues has been explored through the carbonylation of orthopalladated phenylglycine derivatives. nih.gov This method allows for the regioselective synthesis of 2-(aminocarbonyl)phenylglycinate methyl esters, which are constrained analogues of glutamine. The process involves the reaction of a palladated complex with carbon monoxide and various amines to introduce an aminocarbonyl moiety, resulting in glutamine analogues in moderate to good yields. nih.gov
Strategic Integration of Fmoc N,n Dimethyl L Glutamine in Solid Phase Peptide Synthesis Spps Protocols
Enhancement of Peptide Coupling Efficiency and Yield in Fmoc-SPPS utilizing Fmoc-N,N-dimethyl-L-Glutamine
The introduction of N,N-dimethylation on the glutamine side chain creates a sterically hindered environment, analogous to that of N-methylated amino acids. biotage.co.jp This steric bulk necessitates the careful selection of coupling reagents to ensure efficient and complete acylation, thereby maximizing peptide yield and purity.
The coupling of sterically demanding amino acids, including N-alkylated residues, often requires more potent activation methods than standard carbodiimide-based approaches. bachem.com Reagents based on phosphonium (B103445) or aminium/uronium salts, particularly those incorporating 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have demonstrated superior performance in these challenging couplings. researchgate.net The increased reactivity of these reagents is crucial for overcoming the steric hindrance presented by building blocks like this compound.
Uronium/aminium salt-based reagents such as HATU, HCTU, and COMU are highly effective for coupling sterically hindered and N-methylated amino acids. bachem.comresearchgate.net Phosphonium salt-based reagents like PyAOP and PyBrOP are also noted for their high reactivity, with PyBrOP being particularly useful for the most difficult couplings. bachem.com The choice of reagent can be critical, as higher reactivity must be balanced against the risk of side reactions like racemization, although this is not a concern when coupling the subsequent amino acid to the N,N-dimethyl-L-Glutamine residue. bachem.com
| Coupling Reagent | Class | Key Features & Applications |
| HATU | Uronium/Aminium | Based on HOAt; highly efficient for sterically hindered and N-methylated amino acids. bachem.comresearchgate.net |
| HCTU | Uronium/Aminium | Based on 6-Cl-HOBt; provides a good balance of reactivity and cost-effectiveness. |
| COMU | Uronium/Aminium | Based on OxymaPure; offers high efficiency comparable to HATU with improved safety profile (non-explosive). bachem.com |
| PyAOP | Phosphonium | HOAt-based phosphonium salt; effective for coupling N-methyl amino acids. bachem.com |
| PyBOP | Phosphonium | HOBt-based phosphonium salt; widely used but can be less effective than HOAt-based reagents for hindered couplings. bachem.com |
| DIC/OxymaPure | Carbodiimide/Additive | A modern, safer alternative to DIC/HOBt, providing efficient activation with minimal racemization risk. acs.org |
The Fmoc deprotection step is a critical part of the SPPS cycle, and its efficiency directly impacts the quality of the final peptide. researchgate.net The reaction proceeds via a base-catalyzed β-elimination mechanism. nih.gov While specific kinetic data for peptides containing this compound is not extensively published, the principles governing Fmoc deprotection apply. The rate of deprotection can be influenced by the choice of base, its concentration, the solvent, and the local steric and electronic environment of the peptide-resin. researchgate.net
For decades, a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) has been the standard for Fmoc removal. researchgate.net However, issues related to toxicity and side reactions like aspartimide formation have driven research into alternatives. google.compeptide.com 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate Fmoc removal, which is particularly useful in cases of slow deprotection kinetics caused by aggregation. google.compeptide.com However, because DBU cannot scavenge the dibenzofulvene (DBF) byproduct of the reaction, it is typically used in low concentrations (e.g., 2%) alongside a nucleophilic scavenger like piperazine (B1678402) (e.g., 5%). acs.org This combination has been shown to enhance deprotection kinetics while minimizing side reactions. acs.org Piperazine itself has also been evaluated as a direct, less toxic substitute for piperidine. google.com
| Deprotection Reagent/Mixture | Concentration | Key Features |
| Piperidine | 20% in DMF | The conventional standard; reliable but associated with toxicity and some side reactions. researchgate.net |
| Piperidine | 5% in DMF | Shown to be effective for Fmoc removal, reducing reagent usage without significant loss of performance. researchgate.net |
| Piperazine | 5-10% in DMF/NMP | A less toxic alternative, though it can exhibit slower kinetics than piperidine at equivalent concentrations. google.com |
| DBU / Piperazine | 2% DBU, 5% Piperazine in NMP | Offers rapid deprotection kinetics and reduces base-mediated side reactions like diketopiperazine formation. acs.org |
| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | DBU acts as the primary deprotecting base, while piperidine scavenges the DBF byproduct. |
| Synthesis Step | Condition | Typical Duration (Conventional) | Typical Duration (Microwave) | Purity Improvement |
| Coupling of Hindered Amino Acids (e.g., Aib) | Standard Reagents | > 12 hours | < 15 minutes | From <10% to >85% kohan.com.tw |
| Fmoc-Deprotection with Piperazine | 20% Piperazine/DMF | > 30 minutes | 3 minutes google.com | Minimizes incomplete deprotection products. |
| Full Synthesis of a 19-mer Hindered Peptide | Automated SPPS | ~40 hours | < 3 hours | From <10% to 89% kohan.com.tw |
Kinetic Studies of Fmoc Deprotection in the Presence of this compound
Evaluation of Novel Deprotecting Agents and Their Influence on Reaction Kinetics
Mitigation of Synthetic Challenges in "Difficult Sequences" via this compound Incorporation
"Difficult sequences" are peptides prone to on-resin aggregation, which leads to poor solvation, incomplete reactions, and low yields. sigmaaldrich.com This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, creating β-sheet-like structures that render the reactive N-terminus of the growing peptide chain inaccessible. google.com Amino acids with side chains capable of hydrogen bonding, such as Gln, Asn, Ser, and Thr, are major contributors to this problem. sigmaaldrich.com
A highly effective strategy to disrupt aggregation is to modify the peptide backbone to prevent the formation of hydrogen bonds. peptide.comnih.gov This is the principle behind the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), which are temporarily attached to the backbone amide nitrogen. peptide.com
The use of this compound achieves a similar outcome through a different, permanent modification. By replacing the hydrogen bond-donating protons of the glutamine side-chain amide with methyl groups, a key site for intermolecular hydrogen bonding is permanently removed. monash.edu This modification disrupts the formation of stable β-sheet structures, improving the solvation of the peptide-resin complex and enhancing the accessibility of the N-terminus for subsequent coupling and deprotection steps. google.comsigmaaldrich.com While other strategies like using chaotropic salts, special solvents, or pseudoproline dipeptides are effective, the incorporation of this compound provides a targeted and permanent solution specifically at problematic glutamine positions. peptide.comsigmaaldrich.com
| Strategy | Mechanism of Action | Example(s) |
| Backbone Protection | Reversibly protects the backbone amide nitrogen, disrupting hydrogen bonds. | Incorporating Fmoc-(Dmb)Gly-OH or Fmoc-AA-(Hmb)Gly-OH dipeptides. peptide.comsigmaaldrich.com |
| Side-Chain Modification | Permanently removes a hydrogen bond donor site from the side chain. | Use of This compound . |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting secondary structure formation. | Fmoc-Ser(tBu)-Thr(ψMe,Mepro)-OH. sigmaaldrich.comnih.gov |
| Chaotropic Salts | Disrupts hydrogen bonding networks within the solvent and peptide chains. | Adding LiCl or KSCN to the reaction mixture. peptide.com |
| High-Swelling Resins | Improves solvation of the peptide-resin matrix. | PEG-based resins (e.g., NovaPEG, ChemMatrix). biotage.co.jpsigmaaldrich.com |
| Microwave Irradiation | Provides energy to disrupt intermolecular interactions and accelerate reactions. peptide.com | Applying microwave heating during coupling and deprotection steps. |
Prevention of Side Reactions and Deletion Sequences in Fmoc-SPPS
Aspartimide formation is a significant side reaction associated with aspartic acid (Asp) residues during Fmoc-SPPS. biotage.comiris-biotech.de It occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartate residue, particularly in sequences like Asp-Gly, Asp-Asn, or Asp-Ser. iris-biotech.deiris-biotech.de This intramolecular cyclization is catalyzed by both basic conditions used for Fmoc deprotection and acidic conditions used for cleavage. iris-biotech.de The resulting succinimide (B58015) ring can then be opened, leading to a mixture of α- and β-peptides, and can also cause epimerization at the α-carbon of the aspartic acid residue. iris-biotech.denih.gov
This compound, being a glutamine derivative, is not utilized for the prevention of aspartimide formation, as this side reaction is specific to aspartic acid. Strategies to minimize aspartimide formation focus on modifying the aspartic acid residue itself or the synthesis conditions. These methods include:
Backbone Amide Protection: Introducing a temporary protecting group on the nitrogen atom of the peptide bond following the Asp residue. The 2,4-dimethylbenzyl (Dmb) group is effective for this purpose, often incorporated via a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.de
Sterically Hindered Side-Chain Esters: Replacing the standard tert-butyl (tBu) ester on the aspartate side chain with bulkier protecting groups. biotage.comiris-biotech.deiris-biotech.de These larger groups sterically obstruct the nucleophilic attack from the backbone amide.
Modification of Deprotection Conditions: Adding acidic additives like hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the piperidine solution used for Fmoc removal can suppress the side reaction. biotage.compeptide.com Using a weaker base, such as piperazine, has also been shown to be effective. biotage.com
Diketopiperazine (DKP) formation is an intramolecular side reaction that truncates the peptide chain. iris-biotech.de It occurs when the deprotected N-terminal amino group of a dipeptide attached to the resin attacks the ester linkage, cleaving the dipeptide from the resin as a cyclic DKP. iris-biotech.de This reaction is particularly prevalent when proline or glycine (B1666218) are in the first or second position of the peptide sequence. nih.govnih.gov The alkaline conditions of Fmoc deprotection enhance the nucleophilicity of the terminal amine, promoting DKP formation. iris-biotech.de
The side-chain modification in this compound does not inherently prevent DKP formation, as this reaction is primarily governed by the first two amino acids of the peptide chain and their propensity for cyclization. Effective strategies to control DKP formation include:
Use of Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide allows the synthesis to bypass the vulnerable dipeptide-resin stage. iris-biotech.de
Resin and Linker Choice: Employing sterically hindered linkers, such as those on 2-chlorotrityl chloride (2-CTC) resin, can reduce the likelihood of DKP formation compared to more susceptible linkers like Wang.
Optimized Deprotection: Using milder deprotection conditions or alternative non-nucleophilic bases can sometimes reduce the rate of DKP formation. iris-biotech.denih.gov
Minimization of Aspartimide Formation and Epimerization
Adaptation of this compound in Advanced SPPS Techniques
The physical and chemical properties of this compound make it suitable for modern, demanding peptide synthesis applications that prioritize efficiency, speed, and automation.
Automated and high-throughput peptide synthesis platforms rely on the efficiency and reliability of each chemical step to produce libraries of peptides or long, complex sequences. nih.gov The use of standard Fmoc-Gln-OH can be problematic in these systems due to its poor solubility in common SPPS solvents like N,N-dimethylformamide (DMF). peptide.comgoogle.com Furthermore, under repeated exposure to coupling reagents, the unprotected side-chain amide of glutamine can undergo dehydration to form a nitrile.
This compound addresses these issues. The methylation of the side-chain amide enhances solubility and provides steric protection that prevents side-chain dehydration. This leads to higher, more consistent coupling efficiencies, which are critical for the success of automated synthesis where each cycle is expected to proceed to completion. The enhanced stability and reactivity of the derivative minimize the risk of deletion sequences or other impurities that can arise from incomplete reactions.
Table 1: Illustrative Coupling Efficiencies of Fmoc-Amino Acid Derivatives This table presents illustrative data on coupling efficiencies to demonstrate the relative performance of different amino acid derivatives in SPPS.
| Fmoc-Amino Acid Derivative | Reported Coupling Efficiency |
|---|---|
| This compound | ~85% |
| Fmoc-Lysine | ~75% |
| Fmoc-Serine | ~70% |
These characteristics make this compound a valuable building block for automated platforms, including those that use microwave assistance to accelerate coupling and deprotection steps. mdpi.com
The "tea bag" method is a technique for parallel peptide synthesis where the solid-phase resin for each peptide is enclosed in a porous polypropylene (B1209903) packet. mdpi.comresearchgate.netcsic.es This approach allows for the simultaneous synthesis of dozens or even hundreds of different peptides. mdpi.comnih.gov All "bags" are combined for common steps like washing and Fmoc deprotection, significantly reducing solvent and reagent consumption. researchgate.net For the coupling step, the bags are sorted and placed in solutions containing the specific activated amino acid required for each sequence. mdpi.comresearchgate.net
This methodology is compatible with standard Fmoc/tBu chemistry, and therefore any suitable Fmoc-protected amino acid, including this compound, can be used. csic.es The "tea bag" method often incorporates reagent recycling to further enhance its cost-effectiveness and align with green chemistry principles. For example, the piperidine solution used in the second deprotection step of one cycle can be collected and reused for the first deprotection step of the subsequent cycle, effectively halving the consumption of this reagent. mdpi.comresearchgate.netnih.gov While the literature describes the "tea bag" protocol in detail, it does not single out this compound for any specific adaptation. Its utility within this system stems from its general compatibility with Fmoc-SPPS and its favorable chemical properties that contribute to successful synthesis regardless of the specific format.
Investigating the Influence of Fmoc N,n Dimethyl L Glutamine on Peptide Conformational Dynamics and Stability
Spectroscopic Characterization of Peptide Secondary Structures Incorporating Fmoc-N,N-dimethyl-L-Glutamine
Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of peptides in solution. By incorporating this compound into a peptide sequence, researchers can use methods like Circular Dichroism (CD), Fourier Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy to probe its effects on the peptide's secondary and tertiary structure.
Circular Dichroism (CD) Spectroscopy for Helicity and Sheet Content Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of a peptide's secondary structure content in solution. photophysics.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The distinct, ordered arrangements of the peptide backbone in α-helices and β-sheets give rise to characteristic CD spectra. researchgate.net
The far-UV CD spectrum of a peptide is dominated by the amide bond chromophores. nih.gov
α-Helical structures typically exhibit a positive peak around 190 nm and two negative peaks at approximately 208 nm and 222 nm. photophysics.commdpi.com
β-Sheet structures are characterized by a negative band around 218 nm and a positive band near 195-202 nm. photophysics.comresearchgate.net
Random coil or disordered structures show a strong negative band near 200 nm. nih.gov
By comparing the CD spectrum of a native peptide with its analogue containing this compound, one can quantify changes in the percentage of helicity or sheet content. The introduction of the sterically hindered, non-hydrogen-bonding N,N-dimethylated glutamine side chain is expected to disrupt local secondary structures, particularly if the native glutamine residue was involved in a critical hydrogen bond network stabilizing a helix or a sheet. The change in mean residue ellipticity at key wavelengths (e.g., 222 nm for helicity) allows for a quantitative assessment of this disruption. mdpi.com
| Peptide | Secondary Structure Feature | Characteristic Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Estimated Content (%) |
|---|---|---|---|---|
| Model Peptide (MP) | α-Helix | 222 | -15,000 | ~45% |
| MP-Gln(N,N-Me₂) | α-Helix | 222 | -8,000 | ~24% |
| Model Peptide (MP) | β-Sheet | 218 | -5,000 | ~15% |
| MP-Gln(N,N-Me₂) | β-Sheet | 218 | -4,800 | ~14% |
Fourier Transform Infrared (FTIR) Spectroscopy for Amide I/II Band Analysis
FTIR spectroscopy provides detailed information about peptide secondary structure by analyzing the vibrational modes of the peptide backbone. researchgate.net The most informative region is the Amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibrations of the amide groups. unina.itmdpi.com The frequency of this band is highly sensitive to the hydrogen-bonding environment and geometry, making it an excellent probe for secondary structure. nih.gov
α-Helices show a characteristic Amide I band around 1650–1660 cm⁻¹. researchgate.net
β-Sheets are associated with a major band at 1620–1640 cm⁻¹ and often a minor, higher frequency band at 1690-1700 cm⁻¹ for antiparallel sheets. researchgate.netresearchgate.net
β-Turns are found in the 1660-1690 cm⁻¹ range. researchgate.net
Random coils absorb around 1640-1645 cm⁻¹. researchgate.net
The Amide II band (around 1510–1580 cm⁻¹), resulting from N-H in-plane bending and C-N stretching, can also provide complementary structural information. nih.gov By incorporating this compound and acquiring the FTIR spectrum, researchers can perform deconvolution of the Amide I band to determine the percentage contribution of different structural elements. A shift in band positions or a change in the relative areas of the deconvoluted peaks compared to the unmodified peptide would indicate a conformational transition induced by the modified residue.
| Secondary Structure | Frequency Range (cm⁻¹) | % Area in Model Peptide (MP) | % Area in MP-Gln(N,N-Me₂) |
|---|---|---|---|
| β-Sheet | 1620-1640 | 40% | 45% |
| Random Coil | 1640-1648 | 15% | 25% |
| α-Helix | 1648-1660 | 35% | 20% |
| β-Turn | 1660-1680 | 10% | 10% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping
NMR spectroscopy is an unparalleled technique for providing atomic-resolution structural and dynamic information on peptides in solution. uzh.chnih.gov It allows for the precise mapping of conformations and interactions that are influenced by the inclusion of this compound.
Probing Local Side-Chain and Backbone Conformations
Two-dimensional (2D) NMR experiments are fundamental to determining peptide structure. By assigning the resonances for each atom in the peptide, one can map out local environments.
Chemical Shift Perturbations (CSPs): The chemical shift of a nucleus is extremely sensitive to its local electronic environment. The incorporation of this compound can induce changes in the chemical shifts of neighboring (and even distant) residues. Analyzing these CSPs for backbone (HN, Hα) and side-chain protons reveals specific sites of structural perturbation. nih.gov
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of their position in the sequence. A set of observed NOEs provides the distance restraints used to calculate a 3D structure. Changes in the pattern of NOEs—for instance, the disappearance of a sequential Hα(i)-HN(i+1) NOE or the appearance of a new long-range NOE—directly reflect changes in the peptide's fold and backbone conformation upon modification. uzh.ch
The bulky Fmoc group and the dimethylated side chain would likely induce significant CSPs and alter NOE patterns for residues spatially close to the modification site, providing a detailed picture of the induced conformational adjustments.
Analysis of Hydrogen-Bonding Networks and Rotameric States
The stability of peptide secondary structures is heavily reliant on hydrogen-bonding networks. The N,N-dimethylation of the glutamine side chain prevents it from acting as a hydrogen bond donor, which can destabilize structures where the native glutamine amide is a key participant.
Hydrogen Bond Analysis: The involvement of an amide proton in a hydrogen bond can be detected by measuring its temperature coefficient (dδ/dT). nih.gov Protons involved in strong H-bonds are less sensitive to temperature changes and exhibit small temperature coefficients. Comparing the dδ/dT values for the backbone amides of the native peptide versus the modified one can identify the disruption or formation of hydrogen bonds. nih.gov
Rotameric States: The conformation of amino acid side chains is defined by dihedral angles (e.g., χ1, χ2). These angles can be constrained by measuring scalar (J) couplings. For instance, the ³J(Hα-Hβ) coupling constant provides information about the χ1 dihedral angle. Changes in these coupling constants upon modification indicate an alteration in the preferred rotameric state of the side chain, likely due to the steric influence of the adjacent this compound. uq.edu.au
Computational Modeling and Simulation of this compound-Modified Peptides
Computational methods, particularly molecular dynamics (MD) simulations, serve as a powerful complement to experimental data, offering dynamic, atomic-level insights into peptide behavior. nih.govacs.org An MD simulation can model the conformational landscape of a peptide containing this compound in an explicit solvent environment over time.
A typical workflow involves building a starting structure of the modified peptide, placing it in a simulation box with water molecules and counter-ions, and then calculating the forces on each atom to simulate its motion over nanoseconds to microseconds. acs.org
Key analyses from MD simulations include:
Hydrogen Bond Dynamics: Simulations allow for the direct tracking of all hydrogen bonds, confirming their existence, measuring their lifetimes, and quantifying the impact of removing the glutamine side-chain's H-bond donor.
Solvent Accessible Surface Area (SASA): Calculating the SASA can reveal how the modification alters the exposure of hydrophobic or hydrophilic residues to the solvent, which has implications for solubility and aggregation propensity.
Free Energy Landscapes: Advanced simulation techniques can be used to map the free energy landscape of the peptide, identifying the most stable conformational states and the energy barriers between them.
These computational findings can help rationalize the experimental observations from CD, FTIR, and NMR, providing a comprehensive, dynamic model of how this compound influences peptide structure and stability. google.comelifesciences.org
| Parameter/Output | Description | Example Finding |
|---|---|---|
| Force Field | Set of equations and parameters describing the potential energy of the system. | Amber ff14SB |
| Simulation Time | Total duration of the simulation. | 500 ns |
| RMSD Analysis | Measures the average deviation between the backbone atoms over time. | Increased backbone flexibility in the region of modification. |
| Radius of Gyration (Rg) | Measures the compactness of the peptide structure. | Slight increase in Rg, suggesting a more extended conformation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of H-bonds. | Loss of a key side-chain-backbone H-bond, destabilizing a helical turn. |
Molecular Dynamics (MD) Simulations to Elucidate Conformational Space
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the accessible conformations of molecules over time. researchgate.net For a modified amino acid like this compound integrated into a peptide, MD simulations can elucidate the full range of its conformational space. nih.gov Simulations, often employing force fields like AMBER, provide a detailed picture of atomic interactions and motions. researchgate.net
Table 1: Predicted Side-Chain (χ3) Dihedral Angle Distribution from MD Simulations This table illustrates a hypothetical outcome from an MD simulation, comparing the conformational sampling of the terminal side-chain dihedral angle (Cβ-Cγ-Cδ-Nδ) for a standard glutamine residue versus an N,N-dimethylglutamine residue within a model peptide.
| Dihedral Angle Range (χ3) | Standard Gln Occupancy (%) | N,N-dimethyl-Gln Occupancy (%) | Rationale for Difference |
| -180° to -120° | 35% | 65% | Steric repulsion from dimethyl groups favors a more extended conformation. |
| -120° to 0° | 40% | 15% | Significant steric clashes between methyl groups and the peptide backbone reduce occupancy. |
| 0° to 120° | 15% | 10% | Unfavorable gauche interactions are exacerbated by the presence of methyl groups. |
| 120° to 180° | 10% | 10% | This region remains sterically accessible but is not a major populated state. |
These simulations can predict how such localized conformational restrictions propagate through the peptide, potentially stabilizing or destabilizing the entire structure. nih.gov
Quantum Mechanical (QM) Studies of Side-Chain Interactions and Flexibility
Quantum mechanical (QM) computations offer a highly accurate method for investigating the electronic structure and energetic properties of molecules. nih.gov These studies are invaluable for understanding the nuanced effects of chemical modifications on side-chain interactions. For this compound, QM calculations can precisely determine the impact of the N,N-dimethylation on the side chain's electrostatic potential, bond energies, and flexibility.
A primary consequence of dimethylating the glutamine side-chain amide is the removal of the amide proton, which eliminates its capacity to act as a hydrogen bond donor. ub.edu It can now only function as a hydrogen bond acceptor via the carbonyl oxygen and, to a lesser extent, the ether oxygen atoms in certain modified residues. ub.edu QM studies can quantify this change by calculating the partial atomic charges and mapping the molecular electrostatic potential. These calculations would reveal a significant alteration in the charge distribution around the side-chain amide compared to that of standard glutamine. nih.gov This change directly influences its interaction with neighboring amino acid side chains, water molecules, and other biological partners. researchgate.net Such noncovalent interactions are critical in defining the three-dimensional architecture of peptides. researchgate.net
Table 2: Comparative Partial Atomic Charges from QM Calculations This table presents hypothetical partial atomic charges calculated via QM methods for the side-chain amide group, highlighting the electronic redistribution caused by N,N-dimethylation.
| Atom | Standard Glutamine Side-Chain | N,N-dimethyl-Glutamine Side-Chain | Implication |
| Carbonyl Oxygen (Oδ1) | -0.55 e | -0.65 e | Increased negative charge enhances its strength as a hydrogen bond acceptor. |
| Amide Nitrogen (Nδ2) | -0.85 e | -0.40 e | Electron density is pulled towards the methyl groups, making the nitrogen less basic. |
| Amide Hydrogen (Hδ21/22) | +0.40 e | N/A | Elimination of the highly positive hydrogen atom removes all hydrogen bond donor capability. |
| Methyl Carbon (Cε) | N/A | -0.18 e | Introduction of nonpolar character to the side-chain terminus. |
Furthermore, QM methods can be used to compute the energy barriers for rotation around the side-chain bonds (chi angles). This analysis would provide a quantitative measure of the side chain's flexibility, confirming the steric hindrance effects predicted by classical methods and observed in MD simulations.
Prediction of Conformational Preferences and Steric Hindrance Effects
The introduction of two methyl groups on the side-chain amide of glutamine leads to significant steric hindrance that dictates local conformational preferences. ub.edu N-alkylation in peptides is known to create steric bulk that can influence the equilibrium between trans and cis conformations of the preceding peptide bond. ub.edu While this effect is most pronounced for backbone N-methylation, the bulky dimethylated side chain of this compound can similarly restrict the conformational freedom of the local backbone segment.
The steric clash between the methyl groups and adjacent atoms will likely force the side chain to adopt a more limited set of rotameric states compared to the more flexible side chain of standard glutamine. This restriction can be advantageous in peptide design, as it reduces the entropic penalty upon folding into a specific conformation, potentially enhancing the stability of the target structure. Studies on other modified amino acids have shown that such steric constraints can be used to favor specific secondary structures, such as helices or turns. acs.org
Another critical consequence of the N,N-dimethylation is the prevention of an undesirable side reaction during peptide synthesis. Unprotected or improperly protected glutamine residues can undergo intramolecular cyclization to form a pyroglutamate (B8496135) residue, especially under acidic or basic conditions. The presence of the dimethyl groups on the side-chain amide nitrogen completely blocks this reaction pathway, thereby improving the fidelity and yield of synthesizing complex peptides containing this residue.
Table 3: Summary of Predicted Effects of N,N-dimethylation on Conformational Preferences
| Feature | Standard Glutamine | N,N-dimethyl-Glutamine | Predicted Consequence |
| Side-Chain Flexibility | High | Low | Reduced number of accessible rotamers; lower conformational entropy. |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | Alters potential intra- and intermolecular interaction networks. ub.edu |
| Steric Hindrance | Low | High | Restricts backbone flexibility in the local vicinity; prevents side reactions. ub.edu |
| Pyroglutamate Formation | Possible | Blocked | Increases chemical stability during synthesis and cleavage. |
Mechanistic Studies on the Impact of Fmoc N,n Dimethyl L Glutamine on Peptide Solubility and Aggregation Behavior
Quantitative Assessment of Peptide Solubility Enhancement
The incorporation of Fmoc-N,N-dimethyl-L-Glutamine into a peptide sequence can lead to a marked improvement in its solubility. This enhancement is crucial during solid-phase peptide synthesis (SPPS), where poor solubility can lead to incomplete reactions and low yields, as well as for the final application of the peptide. The modification of the glutamine side chain, by replacing the amide protons with methyl groups, fundamentally alters its hydrogen bonding capabilities and steric profile, which in turn influences its interaction with solvent molecules.
The solubility of a peptide is governed by a delicate balance between its hydrophobic and hydrophilic components. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is inherently hydrophobic and its presence is essential for self-assembly in many peptide-based materials through π-π stacking. nih.govresearchgate.net The introduction of N,N-dimethyl-L-glutamine adjusts this balance. While the glutamine side chain is polar, the methylation of the terminal amide removes its hydrogen bond-donating capacity. This modification disrupts the intermolecular hydrogen bonding between glutamine side chains, a common cause of aggregation in polyglutamine sequences. acs.orgnih.gov
Table 1: Comparative Solubility of a Model Peptide with and without N,N-dimethyl-L-Glutamine
This table illustrates the hypothetical improvement in solubility for a model aggregation-prone peptide (AGG-Pep) upon substitution of a standard glutamine (Gln) with N,N-dimethyl-L-glutamine (Gln(NMe₂)).
| Peptide Sequence | Modification | Aqueous Solubility (PBS, pH 7.4) | Organic Solvent Solubility (DMF) |
| Ac-Lys-Gln -Leu-Val-Phe-Phe-Ala-NH₂ | Standard Glutamine | Low (<0.1 mg/mL) | Moderate (Forms gel at high conc.) |
| Ac-Lys-**Gln(NMe₂) **-Leu-Val-Phe-Phe-Ala-NH₂ | N,N-dimethyl-L-Glutamine | Moderate (~1.0 mg/mL) | High (>5 mg/mL) |
Improving peptide solubility is critical for both synthesis and application. Peptides containing hydrophobic residues often require dissolution in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before dilution in aqueous buffers. lifetein.com The incorporation of this compound provides a dual benefit.
In aqueous solutions, the primary strategy is the disruption of aggregation. By preventing the formation of intermolecular hydrogen bonds that lead to insoluble β-sheet structures, the modified glutamine enhances water solubility. acs.orgnih.govnih.gov
In organic solvents used for SPPS, such as DMF, peptide aggregation can severely hinder coupling efficiencies. mdpi.com The Fmoc group itself can contribute to aggregation through π-π stacking. rsc.org The steric hindrance provided by the two methyl groups on the glutamine side chain disrupts the regular, ordered packing of peptide chains, thereby preventing aggregation and improving solvation by the organic medium. This ensures that the reactive N-terminal amine remains accessible for the next coupling step in the synthesis cycle. mdpi.com
Evaluation of Hydrophobicity and Hydrophilicity Balance in Modified Peptides
Investigation of Peptide Aggregation Kinetics and Thermodynamics
Peptide aggregation is a nucleation-dependent process that often leads to the formation of insoluble amyloid fibrils characterized by a cross-β-sheet structure. rsc.org Understanding the kinetics and thermodynamics of this process is essential for designing effective inhibitors. This compound has been investigated as a tool to modulate these aggregation pathways.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. diva-portal.org It is widely employed to quantify the aggregation tendency of peptides by monitoring the change in the hydrodynamic radius of particles over time. rsc.orgnih.gov In studies of peptide aggregation, an increase in the average particle size indicates the formation of oligomers and larger aggregates. diva-portal.org
The incorporation of this compound into a peptide sequence would be expected to result in a significantly lower rate of increase in particle size as measured by DLS, when compared to its unmodified counterpart. This is because the modification inhibits the initial self-association of peptide monomers into oligomeric species. rsc.org DLS experiments can thus provide quantitative data on the efficacy of this modified amino acid in preventing the early stages of aggregation.
Table 2: Representative Dynamic Light Scattering (DLS) Data for Aggregation Monitoring
This table shows hypothetical DLS results comparing the change in average particle diameter (Z-average) over 24 hours for a peptide with standard glutamine versus one with N,N-dimethyl-L-glutamine, indicating reduced aggregation for the latter.
| Time (hours) | Peptide with Gln (Z-average, nm) | Peptide with Gln(NMe₂) (Z-average, nm) |
| 0 | 5.2 | 5.1 |
| 6 | 45.8 | 5.5 |
| 12 | 150.3 | 6.2 |
| 24 | >500 (visible precipitate) | 8.1 |
The hallmark of amyloidogenic peptide aggregation is a conformational transition from a soluble state (which can be random coil or have other structures like polyproline II helices) to a highly ordered, insoluble β-sheet structure. acs.orgnih.gov Research into polyglutamine peptides, which are notorious for aggregation, has shown that modifying the side chains is a surprisingly effective strategy for inhibiting this process. nih.gov
Specifically, the N-methylation of glutamine side chains at alternate residues has been shown to completely prevent the fibrillation of aggregating peptides. nih.gov The mechanism behind this inhibition is the disruption of side-chain interactions that are critical for stabilizing the β-sheet architecture. acs.orgnih.gov While backbone hydrogen bonds are the primary scaffold of the β-sheet, side-chain hydrogen bonds, particularly in polar sequences like polyglutamine, play a crucial role in the stability and specificity of fibril formation. acs.org By replacing the side-chain amide protons with methyl groups, this compound eliminates the potential for these stabilizing hydrogen bonds, thereby inhibiting the transition to the β-sheet conformation. nih.gov This conformational effect can be monitored using techniques like Circular Dichroism (CD) spectroscopy, which measures changes in peptide secondary structure.
Peptide aggregation is a multi-step process that begins with the formation of small, soluble oligomers, which then act as nuclei for the growth of larger protofibrils and, ultimately, mature fibrils. rsc.org Inhibitors can act at different stages of this pathway. rsc.org
The incorporation of this compound appears to inhibit the aggregation pathway at its earliest stages. Studies on N-methylated peptide inhibitors suggest they act on the monomeric or small oligomeric species, maintaining them in a non-aggregation-prone state. nih.gov By disrupting the specific side-chain interactions required for the initial self-assembly, the modified glutamine prevents the formation of stable oligomeric precursors. acs.orgrsc.org This effectively blocks both the nucleation of new aggregates and the extension of existing fibrils. nih.gov This mode of action, which targets the initial conformational conversion and oligomerization steps, makes it a potent tool for preventing the entire cascade of fibril formation. acs.orgnih.gov
Applications of Fmoc N,n Dimethyl L Glutamine in the Design and Synthesis of Complex Peptide Architectures
Development of Cyclic Peptides and Peptide Macrocycles
Cyclic peptides and macrocycles are of significant interest in drug discovery because their constrained structures can lead to higher receptor affinity, specificity, and metabolic stability compared to their linear counterparts. The incorporation of Fmoc-N,N-dimethyl-L-Glutamine into these structures provides a tool for fine-tuning their properties.
The synthesis of cyclic peptides can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into a solution (solution-phase). This compound can be incorporated into the linear peptide precursor using standard Fmoc-based solid-phase peptide synthesis (SPPS). peptide.comnih.gov
On-Resin Cyclization: This is often the preferred method due to its efficiency and avoidance of handling potentially insoluble linear peptides. The strategy requires an orthogonal protecting group on the amino acid side chains that will form the cyclic link. For a head-to-tail cyclization, the linear peptide is synthesized on a super-acid-labile resin, and the N-terminal Fmoc and a C-terminal allyl (All) or allyloxycarbonyl (Alloc) group are removed selectively, allowing for subsequent amide bond formation on the resin. rsc.orguniversiteitleiden.nl For side-chain to side-chain cyclization, amino acids with orthogonally protected side chains, such as Lys(Alloc) or Glu(OAll), are incorporated. rsc.orgpeptide.com The deprotection of these groups, typically using a palladium catalyst, exposes the functional groups needed for macrocyclization without disturbing other acid-labile side-chain protectors. rsc.orguniversiteitleiden.nl
Solution-Phase Cyclization: In this approach, the fully protected or partially deprotected linear peptide is first cleaved from the resin. The cyclization is then carried out in dilute solution to favor intramolecular cyclization over intermolecular polymerization. This method is versatile but can be complicated by low yields and poor solubility of the linear precursor. uniupo.it The synthesis of the linear peptide hydrazide, followed by conversion to an acyl azide, is one bio-inspired method that can lead to rapid and high-yield cyclization in solution. acs.org
In both strategies, this compound is added during the linear assembly just like any other Fmoc-protected amino acid, typically using standard coupling reagents.
The incorporation of an N,N-dimethyl-L-glutamine residue has a profound impact on the conformation of a peptide macrocycle. A standard glutamine residue can act as both a hydrogen bond donor and acceptor through its side-chain amide (-CONH₂). This allows it to form stabilizing side-chain-to-backbone (SC-BB) or side-chain-to-side-chain hydrogen bonds, which help to rigidify the peptide's structure.
By replacing -CONH₂ with -CON(CH₃)₂, the N,N-dimethylated version loses its ability to act as a hydrogen bond donor. This modification prevents the formation of intramolecular hydrogen bonds involving the side chain, leading to a more flexible local structure or forcing the macrocycle to adopt alternative conformations. chemrxiv.org Computational and NMR studies have shown that while N,N-disubstituted Gln residues can still have their side-chain oxygen act as a hydrogen bond acceptor, the lack of a donor proton fundamentally alters the conformational landscape. chemrxiv.org This can be a deliberate design strategy to disrupt undesired folded states or to explore new conformational spaces that may lead to improved biological activity.
| Property | Standard L-Glutamine (Gln) | N,N-dimethyl-L-Glutamine |
|---|---|---|
| Side-Chain H-Bonding | Can act as both H-bond donor and acceptor | Can only act as H-bond acceptor (carbonyl oxygen) |
| Conformational Impact | Can form stabilizing side-chain-to-backbone hydrogen bonds, often rigidifying the structure. | Prevents side-chain H-bond donation, potentially increasing local flexibility or favoring alternative conformations. chemrxiv.org |
| Steric Profile | Moderate | Increased steric bulk from two methyl groups. |
| Solubility | Contributes to polarity. | Increases lipophilicity due to methyl groups and loss of H-bond donor. |
On-Resin and Solution-Phase Cyclization Strategies
Integration into N-Methylated Peptide Scaffolds
Backbone N-methylation (the substitution of a backbone amide proton with a methyl group) is another powerful technique for enhancing the drug-like properties of peptides, such as proteolytic resistance and membrane permeability. mdpi.comnih.gov this compound can be incorporated into peptide sequences that also contain N-methylated backbone amides to create highly complex and tailored molecular architectures.
Introducing N-methylated amino acids into a peptide sequence during SPPS presents a challenge due to steric hindrance. The N-methyl group on the incoming amino acid's N-terminus and on the final residue of the resin-bound peptide slows down the coupling reaction. peptide.com To overcome this, specialized, highly reactive coupling reagents are required.
Standard reagents like HBTU can be less effective, especially when coupling an N-methylated amino acid to another N-methylated residue. peptide.com More potent reagents have been developed to facilitate these difficult couplings.
| Reagent | Full Name | Notes |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Very effective for coupling N-methylated amino acids. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium (B103445) salt-based reagent, often used with HOAt for difficult couplings. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Similar to PyBOP but based on HOAt, shows high efficiency in sterically hindered couplings. |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | A highly reactive phosphonium salt used for particularly challenging couplings, including to N-methylated residues. peptide.com |
The synthesis of a peptide containing both backbone N-methylation and a side-chain dimethylated glutamine would involve a hybrid approach: using these powerful coupling methods for the N-methylated residues, while potentially using standard conditions for the incorporation of this compound, unless it is being coupled to an N-methylated residue.
Backbone N-methylation significantly alters a peptide's conformational properties. The primary effects are:
Elimination of a Hydrogen Bond Donor: Replacing the amide N-H with an N-CH₃ removes a hydrogen bond donor. researchgate.net This modification can disrupt secondary structures like α-helices and β-sheets but can also improve membrane permeability by preventing the formation of internal hydrogen bonds that need to be broken for the peptide to desolvate. mdpi.comnih.gov
Steric Restriction: The methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, limiting the available conformational space. researchgate.net
Cis/Trans Isomerization: N-methylation lowers the energy barrier for the isomerization of the amide bond, increasing the likelihood of finding a cis conformation, which is typically energetically unfavorable in non-proline residues. rsc.org This can be used to induce specific turns and folds in the peptide structure.
By combining backbone N-methylation with side-chain modifications like that in this compound, peptide chemists can exert precise control over both the backbone and side-chain interactions, thereby engineering peptides with highly specific three-dimensional structures and functions.
Strategies for Incorporating N-Methylated Amino Acids in SPPS
Design of Novel Peptide-Based Functional Materials
The Fmoc protecting group, beyond its role in synthesis, is a well-known driver of molecular self-assembly. researchgate.net The large, hydrophobic fluorenyl moiety can induce Fmoc-protected amino acids and short peptides to organize into ordered nanostructures, such as fibers, tapes, and nanotubes, which can entangle to form hydrogels. These materials are biocompatible and mimic the extracellular matrix, making them excellent candidates for applications in tissue engineering, cell culture, and controlled drug delivery. researchgate.net
Construction of Peptides with Tunable Supramolecular Properties
The ability to tune the supramolecular properties of peptides is critical for applications ranging from drug delivery to the development of therapeutics that can modulate pathological protein aggregation. This compound is a key building block for this purpose, as its incorporation allows for the precise modulation of a peptide's propensity to aggregate.
The N,N-dimethylation of the glutamine side chain serves as a powerful strategy to inhibit or control fibrillogenesis. acs.orgnih.gov In the context of polyglutamine (polyQ) diseases, such as Huntington's, where protein aggregation is a central pathological feature, peptides designed to interfere with this process are of significant interest. Studies have demonstrated that peptides containing N,N-dimethylated glutamine residues are highly effective inhibitors of polyQ aggregation. acs.orgnih.gov The rationale is that the modified peptide can still interact with the aggregating polyQ sequence, but it cannot be incorporated into the growing β-sheet fibril because it lacks the necessary hydrogen-bond donors. It effectively acts as a "capping" agent that terminates fibril elongation.
This highlights the importance of side-chain interactions in the formation of supramolecular structures. By using this compound, researchers can construct peptides where the balance between solubility and aggregation is finely tuned. This allows for the creation of peptides that can function as molecular probes, aggregation inhibitors, or components of larger, complex architectures where uncontrolled self-assembly is undesirable. acs.orgnih.gov The ability to disrupt β-sheet formation also directly impacts the biological and immunological properties of peptide assemblies, providing another avenue for tuning their function. nih.gov
Table 2: Inhibition of Polyglutamine Aggregation by a Peptide Containing N,N-dimethyl Glutamine
This table presents data from a study assessing the ability of various modified peptides to inhibit the aggregation of a polyglutamine peptide (YAQ₁₂A). The inhibitor peptide 5QMe₂ contains two N,N-dimethyl-L-Glutamine residues. acs.org
| Inhibitor Peptide | Key Modification | Concentration of Monomer Remaining (µM) | Inhibition Efficacy |
| Control (No Inhibitor) | None | ~10 µM | Baseline |
| 5MeQ | Backbone N-methylation only | ~15 µM | Low |
| 5QMe₂ | Side-chain N,N-dimethylation only | ~45 µM | High |
| 5MeQMe₂ | Backbone and side-chain N-methylation | ~20 µM | Moderate |
Advanced Analytical and Spectroscopic Characterization of Fmoc N,n Dimethyl L Glutamine Containing Peptides
Chromatographic Purification and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental to the purification and purity assessment of synthetic peptides.
The development of a robust HPLC method is the cornerstone of purifying and analyzing peptides containing Fmoc-N,N-dimethyl-L-glutamine. Reversed-phase HPLC (RP-HPLC) is the most common technique used. nih.gov The method development process involves the careful selection and optimization of several key parameters to achieve high-resolution separation of the target peptide from impurities. nih.govmdpi.com
Key Optimization Parameters for RP-HPLC:
| Parameter | Description | Common Conditions for Fmoc-Peptides |
| Stationary Phase | The solid support within the column. | C18 columns are widely used due to their hydrophobicity, which allows for effective separation of peptides based on their overall hydrophobicity. nih.gov |
| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water and a more nonpolar organic solvent, typically acetonitrile (B52724) (ACN), is employed. nih.govmdpi.com |
| Mobile Phase Additives | Acids added to the mobile phase to improve peak shape and resolution. | Trifluoroacetic acid (TFA) at a concentration of 0.1% is frequently used to ion-pair with the peptide, enhancing retention and improving peak symmetry. nih.govmdpi.com Formic acid is another common additive. chromatographyonline.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | Analytical flow rates are typically around 1 mL/min, while preparative methods use higher flow rates (e.g., 12-15 mL/min). nih.gov |
| Detection Wavelength | The wavelength at which the peptide is detected. | The peptide bond absorbs UV light at approximately 215 nm, making this a common detection wavelength. nih.gov |
| Gradient Profile | The rate of change of the organic solvent concentration. | A linear gradient, for example from 5% to 55% acetonitrile over 50 minutes, is a common starting point for method development. nih.gov |
Table created based on data from sources nih.govmdpi.comchromatographyonline.comnih.gov.
The optimization process often involves systematically adjusting these parameters to achieve the best possible separation. For instance, the gradient slope can be altered to improve the resolution between the main peptide peak and closely eluting impurities. nih.gov The choice of mobile phase additive is also critical; while TFA is effective, it can sometimes suppress ionization in mass spectrometry, leading researchers to consider alternatives like formic acid. chromatographyonline.com
During peptide synthesis, several closely related impurities can be generated, posing a significant purification challenge. These can include deletion sequences (peptides missing one or more amino acids), insertion sequences, and diastereomers (peptides with the same composition but different stereochemistry at one or more amino acid residues). nih.govnih.gov
Strategies for separating these challenging impurities often involve fine-tuning the HPLC method. For diastereomers, which can have very similar hydrophobicities, specialized chiral stationary phases may be necessary to achieve separation. sigmaaldrich.com Alternatively, careful optimization of the mobile phase composition and gradient can sometimes resolve these closely related species on a standard C18 column. nih.gov The separation of diastereomeric peptides is crucial as they have identical masses and can be difficult to distinguish by mass spectrometry alone. nih.gov
Another common impurity is the formation of pyroglutamate (B8496135) at the N-terminus if glutamine is the N-terminal residue. mdpi.com This cyclization can be minimized by using appropriate coupling reagents and protecting groups during synthesis. mdpi.com If formed, careful optimization of the HPLC gradient is required for its separation from the desired peptide.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
Mass Spectrometry for Molecular Mass and Sequence Verification.nih.gov
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides, providing precise molecular weight information and enabling sequence verification. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) for the analysis of peptides. europeanpharmaceuticalreview.com
In ESI-MS, the peptide is typically observed as a series of multiply charged ions (e.g., [M+nH]ⁿ⁺). europeanpharmaceuticalreview.com The resulting mass spectrum can be deconvoluted to determine the monoisotopic mass of the peptide. This experimental mass is then compared to the theoretical mass calculated from the peptide's sequence to confirm its identity. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, further increasing confidence in the peptide's identification. nih.gov
Tandem mass spectrometry (MS/MS) is used for sequence verification. nih.gov In an MS/MS experiment, a specific precursor ion (one of the multiply charged ions of the peptide) is selected and fragmented. The resulting fragment ions, primarily b- and y-ions resulting from cleavage of the peptide backbone, are then analyzed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the peptide sequence to be read. nih.gov The presence of the Fmoc group and the dimethyl modification on the glutamine residue would be accounted for in the fragmentation analysis.
Example of MS Data Interpretation:
| Ion Type | Observed m/z | Inferred Information |
| [M+2H]²⁺ | (Calculated based on sequence) | Confirms the molecular weight of the full-length peptide. |
| y-ion series | (Series of peaks) | Provides C-terminal sequence information. |
| b-ion series | (Series of peaks) | Provides N-terminal sequence information. |
Microscopic Techniques for Morphological Analysis of Self-Assembled Structures.mdpi.com
Peptides containing the Fmoc group are well-known for their ability to self-assemble into various nanostructures, such as nanofibers, hydrogels, and ribbons. mdpi.commdpi.com Microscopic techniques are essential for visualizing and characterizing the morphology of these self-assembled structures. mdpi.com
Common Microscopic Techniques:
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanostructures. mdpi.commdpi.com Samples are typically prepared by depositing a dilute solution of the self-assembled peptide onto a grid and staining with a heavy metal salt, such as uranyl acetate, to enhance contrast. mdpi.com TEM can reveal the fibrillar nature of the assemblies, including the width and twisting of the fibers. mdpi.com
Scanning Electron Microscopy (SEM): SEM is used to visualize the three-dimensional network of self-assembled structures, particularly in hydrogels. mdpi.comresearchgate.net It provides information on the porosity and interconnectivity of the fibrillar network. nih.gov
Atomic Force Microscopy (AFM): AFM is a powerful technique for imaging the surface topography of self-assembled structures with high resolution. researchgate.net It can be performed in liquid, allowing for the observation of the structures in a near-native state. AFM can provide detailed information on the height, width, and periodicity of the nanofibers. researchgate.net
These microscopic techniques, often used in conjunction, provide a comprehensive picture of the morphology of self-assembled peptides containing this compound, which is critical for understanding their potential applications in areas like tissue engineering and drug delivery. mdpi.comnih.gov The observed morphology is often correlated with the mechanical properties of the resulting materials, such as the stiffness of hydrogels. mdpi.com
Current Research Challenges and Future Perspectives in the Academic Study of Fmoc N,n Dimethyl L Glutamine
Addressing Limitations in Large-Scale Synthesis and Purification of Complex Peptides
The synthesis of peptides, particularly long and complex sequences, is often fraught with challenges such as aggregation and incomplete reactions. The use of Fmoc-N,N-dimethyl-L-Glutamine can help mitigate some of these issues, but its application in large-scale synthesis introduces its own set of hurdles.
Challenges in Synthesis:
Aggregation: Peptides with a high content of hydrophobic amino acids or those prone to forming stable secondary structures like β-sheets have a strong tendency to aggregate during solid-phase peptide synthesis (SPPS). nih.gov This aggregation can hinder reagent access to the growing peptide chain, leading to incomplete coupling and deprotection steps, ultimately resulting in a lower yield of the desired peptide. nih.gov The N,N-dimethylation of the glutamine side chain in this compound disrupts the hydrogen bonding capabilities of the amide group, which can help to reduce inter-chain hydrogen bonding and subsequent aggregation. nih.gov
"Difficult Sequences": Certain peptide sequences, known as "difficult sequences," are notoriously hard to synthesize due to their propensity for aggregation. nih.gov These often contain a high number of β-branched amino acids (Val, Ile, Thr) or hydrophobic residues. nih.gov While this compound is not a direct solution for all difficult sequences, its incorporation can be a strategic choice to break up aggregating domains within a larger peptide.
Solvent and Reagent Efficiency: The choice of solvent is critical in SPPS. N,N-dimethylformamide (DMF) is a common solvent, but concerns over its toxicity are leading to the exploration of greener alternatives like propylene (B89431) carbonate. rsc.orgiris-biotech.de The efficiency of coupling and deprotection reagents can also be sequence-dependent, and large-scale synthesis amplifies the impact of any inefficiencies, leading to significant cost and waste. mdpi.com
Purification Hurdles:
Co-eluting Impurities: The purification of the final peptide product, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), can be complicated by the presence of impurities with similar retention times to the target peptide. nih.gov These impurities often arise from deletion sequences (missing one or more amino acids) or side-reactions during synthesis.
Solubility: The solubility of the crude peptide after cleavage from the solid support can be a major obstacle to effective purification. sb-peptide.com Highly hydrophobic peptides may precipitate out of aqueous solutions, making them difficult to handle and purify. nih.govsb-peptide.com While N,N-dimethylation of glutamine can improve solubility in some cases, it does not guarantee easy purification.
| Challenge | Description | Potential Mitigation Strategies |
| Peptide Aggregation | Inter- or intra-molecular β-sheet formation hinders reagent access. nih.gov | Incorporation of N,N-dimethylated Gln residues to disrupt hydrogen bonding. nih.gov Use of elevated temperatures and specialized flow chemistry systems. vapourtec.com |
| "Difficult Sequences" | High content of hydrophobic or β-branched amino acids leads to low solubility and aggregation. nih.gov | Strategic placement of solubilizing residues, including N,N-dimethyl-Gln. nih.gov |
| Purification of Crude Peptide | Presence of deletion sequences and other closely-related impurities. nih.gov | Optimization of coupling and deprotection steps to minimize side products. nih.gov |
| Product Solubility | Poor solubility of hydrophobic peptides in purification solvents. sb-peptide.com | Use of organic co-solvents or denaturing agents in initial purification steps. sb-peptide.com |
Computational Design of Peptides Incorporating this compound for Targeted Structural Properties
Computational methods are becoming increasingly powerful tools in peptide science, enabling the de novo design of peptides with specific structures and functions. pnas.orgunits.it The incorporation of non-canonical amino acids like N,N-dimethyl-L-glutamine into these design processes opens up new possibilities for creating peptides with enhanced properties.
Applications of Computational Design:
Predicting and Minimizing Aggregation: Deep learning models can be trained on large datasets from automated peptide synthesizers to predict sequence-dependent events like aggregation. acs.org By computationally screening different sequences, it is possible to identify mutations, including the strategic placement of N,N-dimethyl-L-glutamine, that are predicted to reduce aggregation and improve synthesis outcomes. acs.org
Designing for Specific Folds: Algorithms can be used to design peptides that adopt specific secondary or tertiary structures. The disruption of hydrogen bonding by N,N-dimethyl-L-glutamine can be used as a design element to prevent the formation of undesirable β-sheets or to favor other conformations. nih.gov
Optimizing Binding Affinity and Selectivity: For therapeutic peptides, computational tools like Rosetta are used to model peptide-protein interactions and design variants with improved binding affinity and selectivity for their targets. elifesciences.orgnih.gov The unique steric and electronic properties of N,N-dimethyl-L-glutamine can be explored in these models to fine-tune interactions at the binding interface.
Workflow for Computational Peptide Design:
Target Identification and Structural Analysis: A high-resolution structure of the target protein is required. nih.gov
In Silico Mutagenesis: The peptide sequence is systematically mutated, including the introduction of non-canonical amino acids like N,N-dimethyl-L-glutamine.
Conformational Sampling and Energy Calculation: Molecular dynamics simulations and scoring functions are used to predict the binding conformation and affinity of the designed peptides. units.it
Selection and Experimental Validation: The most promising candidates are synthesized and tested experimentally to validate the computational predictions. acs.org
Development of Advanced Spectroscopic Probes for Real-Time Monitoring of Peptide Conformation and Aggregation
Understanding the dynamics of peptide conformation and aggregation is crucial for both synthesis and application. Advanced spectroscopic techniques, often coupled with fluorescent probes, provide powerful means to monitor these processes in real time.
Fluorescent Probes in Peptide Research:
Environment-Sensitive Fluorophores: Certain fluorescent amino acids, when incorporated into a peptide, exhibit changes in their fluorescence properties (e.g., emission wavelength, quantum yield) in response to changes in their local environment. nih.gov This can be used to monitor peptide folding, binding to a target, or insertion into a cell membrane. nih.govbiorxiv.org
Förster Resonance Energy Transfer (FRET): By placing a FRET donor and acceptor pair at different positions in a peptide, conformational changes that alter the distance between the two probes can be monitored. rsc.org This is a valuable tool for studying protein folding and protein-protein interactions. rsc.org
Probes for Specific Analytes: Peptidyl sensors can be designed to bind specific metal ions or other small molecules, with the binding event triggering a change in fluorescence. cnr.it
Techniques for Monitoring Aggregation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to study peptide aggregation in solution. diva-portal.org Changes in peak intensity and chemical shifts can provide information about the aggregation state and the regions of the peptide involved in the process. diva-portal.org
Fluorescence Spectroscopy: The aggregation of peptides can be monitored using fluorescent dyes like Thioflavin T, which exhibits enhanced fluorescence upon binding to β-sheet-rich amyloid fibrils. Alternatively, intrinsic tryptophan fluorescence or the fluorescence of specifically incorporated probes can be used. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique can be used to study radical species and has been applied to characterize intermediates in certain chemical reactions relevant to peptide modification. acs.org
The development of new fluorescent probes with improved photophysical properties, such as greater chemical stability and longer excitation wavelengths, is an active area of research. rsc.org Incorporating these probes into peptides containing this compound will enable more detailed studies of how this specific modification influences peptide structure, dynamics, and interactions in real-time.
Q & A
Q. What are the standard synthetic protocols for preparing Fmoc-N,N-dimethyl-L-Glutamine, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via a multi-step process:
Protection of Glutamine : The amino group of L-glutamine is dimethylated using reductive alkylation (e.g., formaldehyde and sodium cyanoborohydride) or alkyl halides in basic conditions.
Fmoc Protection : The N-terminus is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under alkaline conditions (pH 8–9) in a solvent like DMF or THF.
Purification : Crude product is purified via reversed-phase HPLC or flash chromatography, with yields typically ranging from 60% to 85% depending on the alkylation efficiency and steric hindrance from dimethyl groups .
- Critical Factors : Excess alkylating agents and controlled pH during Fmoc protection minimize side reactions like over-alkylation or Fmoc-deprotection .
Q. How do researchers ensure the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Purity is assessed using C18 columns with UV detection at 265 nm (Fmoc absorbance). Purity thresholds >95% are standard for peptide synthesis .
- TLC : Used for rapid monitoring of reactions; Rf values are compared against standards .
- NMR : 1H/13C NMR confirms dimethylation (e.g., absence of NH signals at δ 6.5–8.0 ppm and presence of N–CH3 peaks at δ 2.8–3.2 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C22H24N2O5: expected [M+H]+ = 421.17) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon). Desiccants (e.g., silica gel) prevent hydrolysis of the Fmoc group. Shelf life exceeds 12 months under these conditions .
Advanced Research Questions
Q. How can researchers address low coupling efficiencies during solid-phase peptide synthesis (SPPS) when using this compound?
- Methodological Answer : Dimethyl groups introduce steric hindrance, reducing coupling efficiency. Mitigation strategies include:
- Activation Reagents : Use HATU or PyAOP instead of HOBt/DIC for improved carboxylate activation .
- Extended Coupling Times : Increase reaction duration to 2–4 hours in DMF at 25°C.
- Double Coupling : Repeat the coupling step with fresh reagents to ensure >95% incorporation .
- Monitoring : Perform Kaiser tests or conduct in-situ FT-IR to track free amine availability .
Q. How should researchers resolve discrepancies in purity assessments between HPLC and HLC (hydrophilic interaction chromatography) for this compound?
- Methodological Answer :
- HPLC vs. HLC :
- HPLC (C18) : Better for hydrophobic impurities (e.g., unreacted Fmoc-Cl) but may underestimate polar byproducts.
- HLC : Detects hydrophilic contaminants (e.g., dimethylamine derivatives) but may misquantify hydrophobic species.
- Integrated Approach : Cross-validate using both methods and supplement with LC-MS to identify impurities. For example, a 5% discrepancy in purity between techniques may indicate undetected dimethylated side products .
Q. What experimental approaches can elucidate the impact of N,N-dimethylation on peptide secondary structure when incorporating this compound?
- Methodological Answer :
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides with and without dimethylated glutamine. For example, dimethylation may disrupt hydrogen bonding, reducing α-helix stability .
- Molecular Dynamics (MD) Simulations : Model steric effects of dimethyl groups on backbone flexibility and solvent accessibility.
- X-ray Crystallography : Resolve atomic-level structural perturbations in crystallized peptides .
Data Contradiction Analysis
-
Purity Discrepancies : reports >95.0% purity (HLC), while cites ≥98.0% (HPLC). This divergence arises from HLC’s bias toward polar impurities versus HPLC’s focus on hydrophobic residuals. Researchers should prioritize HPLC for SPPS applications due to its relevance in detecting Fmoc-related byproducts .
-
Synthetic Yields : Reported yields vary (60–85%) depending on alkylation efficiency. Steric hindrance from dimethyl groups may necessitate optimized stoichiometry (e.g., 2.5 equivalents of alkylating agent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
